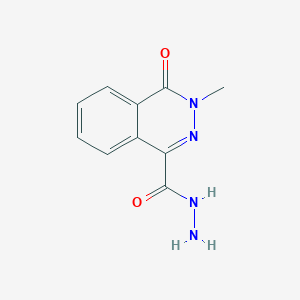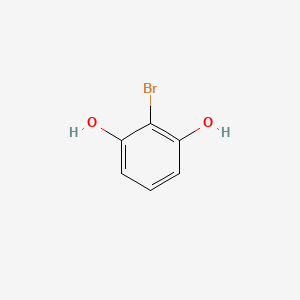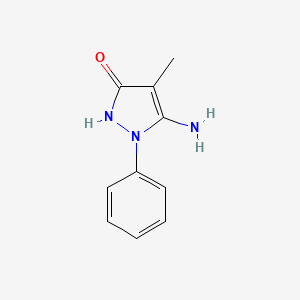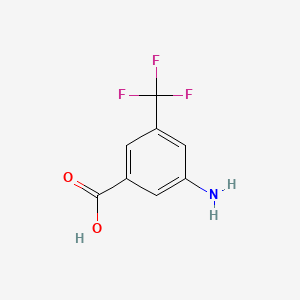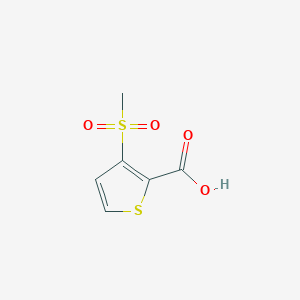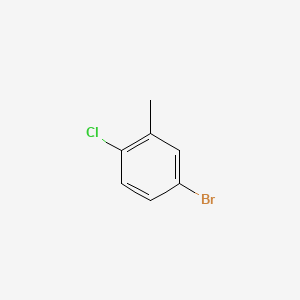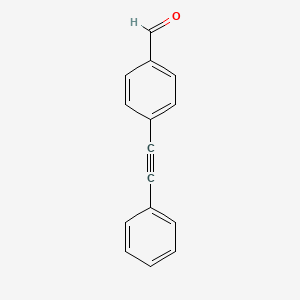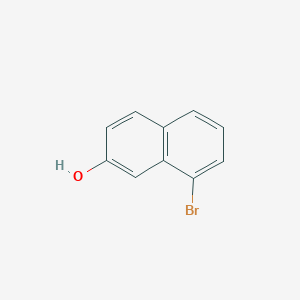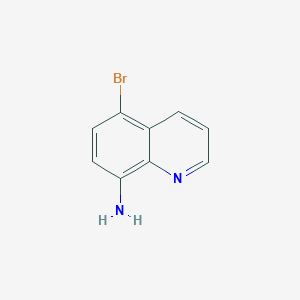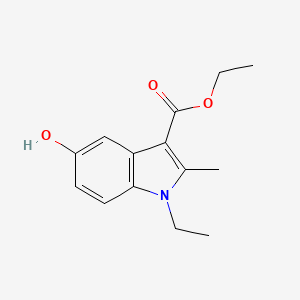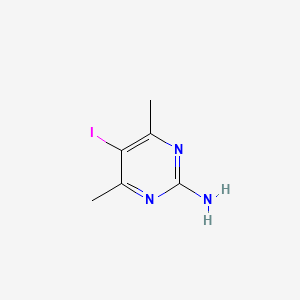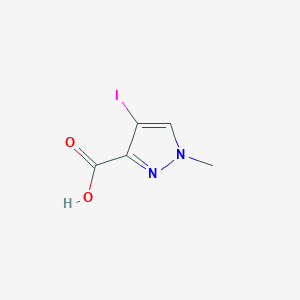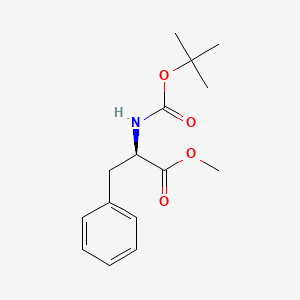![molecular formula C9H10ClNO4 B1269966 Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate CAS No. 345991-81-3](/img/structure/B1269966.png)
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 5-acetyl-2-furoate, a related compound, involves oxidation of 5-(1-hydroxyethyl)-2-furoate with the Jones reagent, following chloroethylation of ethyl 2-furoate and subsequent reactions (Kuticheva, Pevzner, & Petrov, 2015). This synthesis pathway highlights the reactivity and adaptability of furoate esters in chemical synthesis, providing insights into the methodologies that could be applied to synthesize derivatives like methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate.
Molecular Structure Analysis
The molecular structure of related furoate compounds, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveals significant interactions, like intra-molecular hydrogen bonding, which may impact the reactivity and stability of these molecules (Kimura & Hourai, 2005). These structural insights are crucial for understanding the behavior of methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate in various chemical environments.
Chemical Reactions and Properties
Furoate esters participate in a variety of chemical reactions. For instance, the anodic oxidation of methyl 5-acetyl-2-furoate leads to products like ring-opened diesters and lactones, showcasing the compound's versatility in synthetic chemistry (Torii, Tanaka, & Okamoto, 1972). Additionally, the synthesis of 5-substituted-2,5-dihydro-2-furoic acids from furoic acids underlines the reactivity of the furoate group in facilitating the formation of complex molecules (Masamune, Ono, & Matsue, 1975).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Methods : Methyl 5-acetyl-2-furoate has been synthesized via oxidation and sequential chloroethylation, demonstrating a method for creating derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates (Kuticheva, Pevzner, & Petrov, 2015).
Palladium-Catalysed Arylation : Methyl 2-furoate has been used in palladium-catalysed direct arylation with aryl bromides to produce 5-arylfurans and 2,5-diarylfurans (Fu & Doucet, 2011).
Heteroarylation Applications : It has been an effective reagent in palladium-catalysed direct heteroarylations of heteroaromatics, facilitating the synthesis of biheteroaryls and diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Catalysis and Green Chemistry
Oxidative Esterification : Methyl 2-furoate has been a focus in studies on oxidative esterification using heterogeneous catalysts, contributing to the development of greener chemical processes (Deng, Song, Cui, Du, & Fu, 2014).
Renewable Chemistry : The compound has also been explored in the context of renewable chemistry, particularly in reactions leading to biobased terephthalic acid precursors (Pacheco, Labinger, Sessions, & Davis, 2015).
Valorization in Fine Chemicals : Its use in valorizing furfural for the production of important chemicals like methyl 2-furoate for flavor and fragrance industries has been investigated (Radhakrishnan, Thiripuranthagan, Devarajan, Kumaravel, Erusappan, & Kannan, 2017).
Novel Heterocyclic Systems and Organic Synthesis
Heterocyclic System Derivatives : The compound has enabled the synthesis of novel heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, expanding the scope of organic synthesis (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Enantioselective Synthesis : Its use in the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans, a spongiane diterpenoid substructure, has been reported, highlighting its role in stereoselective organic synthesis (Weisser, Yue, & Reiser, 2005).
Miscellaneous Applications
Corrosion Inhibition : Methyl 2-furoate has shown potential as a corrosion inhibitor for mild steel in acidic environments, contributing to the field of corrosion science (Khaled, 2010).
Diversification in Sustainable Chemistry : It has been a subject of research for diversification in sustainable chemistry, particularly in expanding the utility of carbohydrate-derived molecules (Miao, Shevchenko, Otsuki, & Mascal, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-9(13)7-3-2-6(15-7)5-11-8(12)4-10/h2-3H,4-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUIIZROYFZOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351533 |
Source


|
| Record name | METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate | |
CAS RN |
345991-81-3 |
Source


|
| Record name | METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

